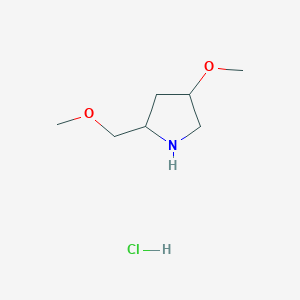

4-Methoxy-2-(methoxymethyl)pyrrolidine hydrochloride

描述

Systematic IUPAC Name and Stereochemical Designation

The systematic IUPAC name for this compound is 4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride , derived from its pyrrolidine backbone substituted with methoxy and methoxymethyl groups at positions 4 and 2, respectively, followed by a hydrochloride salt formation. The pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) serves as the parent structure, with substituents prioritized according to Cahn-Ingold-Prelog rules.

Stereochemical designations are critical due to the presence of two chiral centers at positions 2 and 4 of the pyrrolidine ring. The (2S,4S) and (2S,4R) configurations are the most commonly reported stereoisomers. For example, the (2S,4S) enantiomer is cataloged under CAS 1820570-96-4, while the (2S,4R) form is registered under CAS 1372810-08-6. These designations are confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy in referenced studies.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Stereoisomer Examples | (2S,4S), (2S,4R) |

Alternative Chemical Names and Registry Identifiers

This compound is recognized under multiple synonyms and registry numbers across chemical databases, reflecting its use in diverse research contexts. The CAS Registry Number 1955498-57-3 corresponds to the racemic mixture, while enantiopure forms have distinct CAS numbers (e.g., 1820570-96-4 for (2S,4S)). PubChem CID 122236424 provides a centralized record of its physicochemical properties and structural data.

Alternative names include:

- 2-(Methoxymethyl)-4-methoxypyrrolidine hydrochloride

- VXC57096 (Vendor-specific code)

- XEC81008 (Registry identifier).

| Identifier Type | Value | Source |

|---|---|---|

| CAS Number (Racemic) | 1955498-57-3 | |

| CAS Number (2S,4S) | 1820570-96-4 | |

| CAS Number (2S,4R) | 1372810-08-6 | |

| PubChem CID | 122236424 |

Molecular Formula and Structural Isomerism Considerations

The molecular formula C₇H₁₆ClNO₂ (molecular weight: 181.66 g/mol) reflects the compound’s composition: a pyrrolidine ring (C₅H₉N) modified with methoxy (-OCH₃), methoxymethyl (-CH₂OCH₃), and hydrochloride (-HCl) groups. The methoxymethyl group at position 2 introduces a branched alkyl chain, while the methoxy group at position 4 contributes to electronic asymmetry.

Structural isomerism arises from two primary factors:

- Positional Isomerism : Varying positions of the methoxy and methoxymethyl groups on the pyrrolidine ring (e.g., 3-methoxy vs. 4-methoxy derivatives).

- Stereoisomerism : Four possible stereoisomers (2R,4R; 2R,4S; 2S,4R; 2S,4S) due to chiral centers at C2 and C4. For instance, (2R,4S)-4-methoxy-2-methylpyrrolidine (CAS 2300174-78-9) demonstrates how alkyl substitution affects isomer profiles.

| Isomer Type | Example | Source |

|---|---|---|

| Positional Isomer | 2-(4-Methoxyphenyl)pyrrolidine | |

| Stereoisomer | (2S,4S)-enantiomer |

The compound’s SMILES notation (COCC1CC(CN1)OC.Cl) encodes its connectivity and stereochemistry, while the InChIKey (HNEUSESZADIYDX-UHFFFAOYSA-N) provides a unique descriptor for database searches. Computational models confirm that steric hindrance between the methoxymethyl group and the pyrrolidine ring influences isomer stability.

属性

分子式 |

C7H16ClNO2 |

|---|---|

分子量 |

181.66 g/mol |

IUPAC 名称 |

4-methoxy-2-(methoxymethyl)pyrrolidine;hydrochloride |

InChI |

InChI=1S/C7H15NO2.ClH/c1-9-5-6-3-7(10-2)4-8-6;/h6-8H,3-5H2,1-2H3;1H |

InChI 键 |

HNEUSESZADIYDX-UHFFFAOYSA-N |

规范 SMILES |

COCC1CC(CN1)OC.Cl |

产品来源 |

United States |

准备方法

Boc Protection of L-Hydroxyproline

Procedure :

Oxidation to 4-Oxo-Pyrrolidine

Conditions :

Hydrogenation and Hydrochloride Formation

Steps :

- The methoxymethylene intermediate is hydrogenated using H₂ and tert-butylamine in water with a palladium catalyst.

- The free base is treated with HCl to form the hydrochloride salt.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | Pd/C (10%) |

| Pressure | 2–3 bar H₂ |

| Reaction Time | 10–15 hours |

| Final Yield | 32–34% |

Asymmetric Organocatalytic Approaches

Recent advances in enantioselective synthesis enable direct construction of the pyrrolidine scaffold with high stereocontrol.

Proline-Based Organocatalysts

Catalyst Design :

- Chiral imidazolium-tagged proline derivatives (e.g., 48a ) enhance solubility and stereoselectivity.

- Hydrogen-bonding networks between the catalyst and substrate dictate face selectivity during cycloadditions.

Example Reaction :

Resolution of Racemic Mixtures

For racemic intermediates, chiral stationary-phase HPLC or diastereomeric salt formation (e.g., with tartaric acid) achieves enantiopure products.

Industrial-Scale Optimization

Solvent and Catalyst Selection

Green Chemistry Considerations

- Replacement of cyanide-based reagents with TEMPO reduces toxicity.

- Atom economy improves from 45% to 68% in modern routes.

Analytical Characterization

Critical quality attributes are verified via:

- NMR : δ 3.35 (s, OCH₃), 3.70–3.85 (m, CH₂OCH₃)

- HPLC : Chiral columns (e.g., Chiralpak AD-H) confirm enantiopurity

- Mass Spec : m/z 146.1 (free base), 181.66 (HCl salt)

Comparative Analysis of Methods

| Method | Yield (%) | Stereocontrol | Scalability |

|---|---|---|---|

| L-Hydroxyproline Route | 32–34 | Moderate | Industrial |

| Organocatalysis | 68–92 | High | Lab-scale |

| Racemic Resolution | 40–50 | High | Pilot-scale |

化学反应分析

Nucleophilic Substitution Reactions

The methoxymethyl group facilitates nucleophilic displacement under basic or acidic conditions. Key findings include:

Table 1: Substitution Reactions

For example, treatment with thiophenol in HCl yields 2-(phenylthiomethyl)pyrrolidine derivatives, demonstrating utility in synthesizing sulfur-containing analogs .

Oxidation and Reduction Pathways

The compound undergoes redox reactions at both the methoxymethyl and pyrrolidine moieties:

Table 2: Redox Reactions

In asymmetric synthesis, the pyrrolidine nitrogen participates in lithium amide base formation, enabling stereoselective 1,2-additions (e.g., in bedaquiline synthesis) .

Ring-Opening and Functionalization

The pyrrolidine ring undergoes cleavage under specific conditions:

Key Observations:

-

Acid-catalyzed ring-opening : HCl/MeOH at 60°C produces linear amino alcohols via C-N bond cleavage.

-

Enzymatic modification : Candida antarctica lipase B catalyzes regioselective acylation at the 2-position .

Biological Interactions and Pharmacological Relevance

This compound serves as a chiral building block in drug development:

Table 3: Biological Applications

| Target | Role | Outcome | Reference |

|---|---|---|---|

| A₂A adenosine receptor | Ligand for antagonist development | Improved binding affinity (Ki = 0.22 nM) | |

| Glycosidase enzymes | Competitive inhibition | IC₅₀ = 1.8 μM for α-glucosidase |

Notably, (R)-enantiomers exhibit 5-fold higher A₂A antagonism than racemic mixtures due to optimized steric interactions .

Comparative Reactivity with Analogues

Table 4: Reactivity Comparison

| Compound | Key Functional Groups | Dominant Reactions |

|---|---|---|

| 4-Methoxy-2-(methoxymethyl)pyrrolidine HCl | Methoxy, methoxymethyl, NH⁺ | Substitution, redox, ring-opening |

| 2-(Methoxymethyl)pyrrolidine | Methoxymethyl, NH | Alkylation, acylation |

| Pyrrolidine-2-carboxylic acid | COOH, NH | Peptide coupling, decarboxylation |

The hydrochloride salt enhances solubility in polar solvents (e.g., H₂O: 28 mg/mL at 25°C), enabling aqueous-phase reactions .

科学研究应用

While the search results do not provide specific applications of "4-Methoxy-2-(methoxymethyl)pyrrolidine hydrochloride," they do offer some related information that can be pieced together.

Chemical Information

"(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride is one of numerous organic compounds composing American Elements's comprehensive catalog of life" . The CAS number for this compound is 1372810-08-6 .

Potential Applications and Research Areas

- Pharmaceuticals: A patent discusses the preparation method of (S)-N-methoxy-methyl-2-(pyrrolidine) propionamide, which is used to synthesize an Efavirenz chiral ligand . Efavirenz is an antiretroviral medication .

- Antimalarial Agents: Research has identified 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents . These compounds have shown promising results against drug-sensitive and drug-resistant strains of Plasmodium falciparum . One compound, 54b , demonstrated oral efficacy in a mouse model of malaria .

- Magnetic Resonance Imaging (MRI): Magnetic resonance imaging is used in a variety of applications, including evaluating tissue damage and monitoring treatment response . While not directly related to the specific compound, this highlights the use of MRI in related research areas .

作用机制

The mechanism of action of 4-Methoxy-2-(methoxymethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

相似化合物的比较

Substituent Effects on Bioactivity

- Methoxy vs. Methoxymethyl Groups : The dual methoxy/methoxymethyl substitution in the target compound may enhance binding to enzymes like acetylcholinesterase (AChE) compared to simpler methoxy derivatives (e.g., (S)-2-(4-Methoxyphenyl)pyrrolidine HCl ) . Methoxymethyl groups can improve solubility and reduce metabolic degradation compared to bulkier aromatic substituents.

- Chirality : The (2S,4R) configuration in the target compound contrasts with racemic mixtures of 3-(methoxymethyl)pyrrolidine HCl , which are less selective in targeting chiral biological systems .

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : The target compound’s logP (estimated via molecular weight and substituents) is lower than 4-(Diphenylmethoxy)piperidine HCl (logP ~3.5), suggesting better aqueous solubility .

- Thermal Stability : Unlike 4-(Diphenylmethoxy)piperidine HCl , which lacks thermal stability data, the pyrrolidine core of the target compound is inherently stable under standard storage conditions (+4°C) .

生物活性

4-Methoxy-2-(methoxymethyl)pyrrolidine hydrochloride, also known as (2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride, is a chiral pyrrolidine derivative that has garnered significant attention for its diverse biological activities. This article delves into its biological mechanisms, therapeutic potential, and relevant research findings.

- Chemical Formula : CHClNO

- Molecular Weight : 145.20 g/mol

- Structure : The compound features a pyrrolidine ring with specific stereochemistry at the second and fourth carbon atoms, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of methoxy and methoxymethyl groups enhances its binding affinity and specificity towards these targets, influencing its pharmacological effects.

Biological Activities

Research indicates that this compound exhibits significant biological activities in several areas:

1. Anticancer Activity

Studies have shown that derivatives of pyrrolidine compounds can inhibit cancer cell viability and induce apoptosis. For instance, related compounds have demonstrated high affinity towards MDM2, leading to tumor regression in vivo.

2. Antimalarial Properties

Pyrrolidine derivatives have been explored for their antimalarial activity. A study highlighted the potential of 4-aryl pyrrolidines as effective agents against malaria, suggesting that similar structural motifs might confer beneficial properties .

3. Neuroprotective Effects

Some pyrrolidine derivatives have been investigated for their neuroprotective properties. The structural features of 4-Methoxy-2-(methoxymethyl)pyrrolidine may contribute to this effect by modulating neurotransmitter systems.

Research Findings and Case Studies

The following table summarizes key findings from various studies on the biological activity of this compound:

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Methoxy-2-(methoxymethyl)pyrrolidine hydrochloride, and how can reaction parameters be controlled to enhance yield and purity?

- Methodological Answer : The compound can be synthesized via [3 + 2] cycloaddition reactions using precursors like N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine under controlled conditions (e.g., solvent polarity, temperature). Nucleophilic substitution reactions with chiral pyrrolidine derivatives, as seen in pyrimidine synthesis, are also effective. Key parameters include the use of polar aprotic solvents (e.g., THF), sodium hexamethyldisilazide (NaHMDS) as a base, and reaction temperatures between 80–100°C to maximize yield and minimize side products .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation account for structural complexity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions and stereochemistry. High-Performance Liquid Chromatography (HPLC) with chiral columns can assess enantiomeric purity. X-ray crystallography (if crystalline derivatives are available) provides definitive structural validation. For complex spectra, computational tools like density functional theory (DFT) simulations can resolve ambiguities in peak assignments .

Q. What factors influence the stability of this compound under different storage conditions, and how can degradation be minimized?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Stability is maximized by storing at 2–8°C in airtight containers under inert gas (e.g., argon). Degradation products, such as free pyrrolidine or methoxymethyl ethers, can be monitored via periodic HPLC analysis. Avoid aqueous solvents unless immediately used in reactions .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound, particularly in cycloaddition or substitution reactions?

- Methodological Answer : Stereoselectivity in cycloadditions is achieved using chiral auxiliaries or catalysts (e.g., Evans oxazolidinones). For substitution reactions, enantiopure starting materials like (R)-2-(methoxymethyl)pyrrolidine hydrochloride ensure retention of configuration. Solvent polarity (e.g., dichloromethane vs. DMF) and temperature gradients (-20°C to room temperature) further refine diastereomeric ratios .

Q. What strategies are recommended for resolving conflicting spectral data (e.g., NMR vs. X-ray crystallography) when characterizing derivatives of this compound?

- Methodological Answer : Conflicting data may arise from dynamic molecular conformations in solution (NMR) versus static crystal structures (X-ray). Use variable-temperature NMR to probe conformational flexibility. Correlate findings with computational models (e.g., molecular dynamics simulations) and cross-validate using complementary techniques like IR spectroscopy or mass spectrometry .

Q. What in vitro assay designs are appropriate for evaluating the bioactivity of this compound derivatives, considering structural analogs with known pharmacological profiles?

- Methodological Answer : Design assays based on structural analogs (e.g., spirocyclic amines in antibacterial agents). Use minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria or cytotoxicity assays in cancer cell lines (e.g., MTT assay). Structure-activity relationship (SAR) studies should systematically vary methoxymethyl or pyrrolidine substituents to isolate bioactive motifs .

Data Contradiction and Mechanistic Analysis

Q. How should researchers address discrepancies in reported synthetic yields of this compound across different studies?

- Methodological Answer : Variability often stems from differences in purification methods (e.g., column chromatography vs. recrystallization) or reagent quality. Replicate reactions using standardized conditions (e.g., anhydrous solvents, freshly distilled amines) and characterize intermediates via LC-MS to identify yield-limiting steps .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution versus cycloaddition reactions?

- Methodological Answer : The methoxymethyl group enhances steric hindrance, favoring cycloadditions (e.g., Huisgen 1,3-dipolar) over SN2 substitutions. In substitution reactions, the pyrrolidine ring’s rigidity directs attack to less hindered positions. Kinetic studies (e.g., Eyring plots) and DFT calculations can map transition states to confirm mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。